Imidacloprid-olefin

Catalog No.
S1520287
CAS No.
1115248-04-8
M.F
C9H8ClN5O2
M. Wt
253.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidacloprid-olefin

CAS Number

1115248-04-8

Product Name

Imidacloprid-olefin

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]imidazol-2-yl]nitramide

Molecular Formula

C9H8ClN5O2

Molecular Weight

253.64 g/mol

InChI

InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13)

InChI Key

TYLCDJYHUVCRBH-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl

Imidacloprid-olefin is a significant metabolite of the widely used neonicotinoid insecticide, imidacloprid. This compound, chemically represented as C₉H₈ClN₅O₂, is formed through metabolic processes in various organisms, including plants and insects. The structure of imidacloprid-olefin features a double bond between carbon atoms, which differentiates it from its parent compound, imidacloprid. This structural modification plays a crucial role in its biological activity and chemical behavior.

That are essential for its function and degradation. Notable reactions include:

  • Hydrolysis: Imidacloprid-olefin can be hydrolyzed under acidic or basic conditions, leading to the formation of various metabolites.
  • Fragmentation: In mass spectrometry studies, protonated forms of imidacloprid-olefin exhibit fragmentation patterns that include the loss of water and other small molecules. This fragmentation is influenced by the presence of the double bond in its structure .
  • Tautomerization: Imidacloprid-olefin can exist in tautomeric forms, affecting its reactivity and interaction with biological targets .

Imidacloprid-olefin exhibits notable biological activity, particularly as an insecticide. It has been shown to be significantly more potent than imidacloprid against certain pests:

  • Insecticidal Potency: Studies indicate that imidacloprid-olefin is at least ten times more effective against pests like the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii) compared to its parent compound .
  • Toxicity to Aquatic Organisms: Research has demonstrated that imidacloprid-olefin has toxic effects on aquatic arthropods, such as Cloeon dipterum and Gammarus pulex, highlighting its environmental impact .

The synthesis of imidacloprid-olefin can occur through various pathways:

  • Metabolic Conversion: In plants and insects, imidacloprid is metabolized into imidacloprid-olefin via hydroxylation processes. This transformation can be facilitated by microbial action or enzymatic reactions under specific conditions .
  • Chemical Synthesis: Laboratory synthesis may involve the manipulation of imidacloprid under controlled conditions to induce olefination reactions, leading to the formation of the olefin derivative.

Research on the interactions of imidacloprid-olefin with biological systems reveals important insights:

  • Metabolism Studies: Investigations into how various organisms metabolize imidacloprid highlight the significance of imidacloprid-olefin as a key metabolite with distinct toxicological properties.
  • Environmental Impact: Studies assessing the persistence and degradation of imidacloprid and its metabolites in ecosystems indicate that imidacloprid-olefin can remain active for extended periods, influencing pest populations over time .

Imidacloprid-olefin can be compared with several similar compounds within the neonicotinoid class:

Compound NameStructure CharacteristicsBiological Activity
ImidaclopridNitro group; pyridine ringSystemic insecticide; moderate potency
5-HydroxyimidaclopridHydroxyl group; similar backboneLess potent than imidacloprid; retains insecticidal properties
AcetamipridAcetamide group; distinct structureEffective against a range of pests; lower toxicity profile
ThiamethoxamThiazole ring; different substituentsBroad-spectrum insecticide; less persistent in environment

Uniqueness of Imidacloprid-Olefin

Imidacloprid-olefin stands out due to its significantly higher potency against certain pests compared to its parent compound and other neonicotinoids. Its unique structural modifications contribute to its enhanced biological activity and environmental persistence, making it a critical component in integrated pest management strategies.

Desaturation of the Imidazolidine Moiety

The formation of imidacloprid-olefin is primarily driven by the desaturation of the imidazolidine ring in imidacloprid. This process involves hydroxylation at the ethylene bridge of the imidazolidine moiety, followed by dehydration to form a double bond [3] [4]. X-ray crystallography and density functional theory (DFT) calculations confirm that the olefin structure stabilizes through intramolecular hydrogen bonding between the N(1) proton of the imidazole ring and the nitroamine oxygen [1]. This tautomeric configuration facilitates subsequent degradation pathways.

In plants, hydroxylation is catalyzed by cytochrome P450 enzymes, which introduce a hydroxyl group at the C4 position of the imidazolidine ring. Subsequent dehydration eliminates a water molecule, resulting in the formation of the olefin derivative [3]. Comparative studies show that this pathway dominates over nitro-reduction or N-dealkylation routes in both insects and plants [4].

Temporal Aspects of Metabolic Conversion

The temporal dynamics of imidacloprid-olefin formation vary across organisms. In honeybees (Apis mellifera), imidacloprid is rapidly metabolized, with olefin appearing within 20 minutes of ingestion. At a dose of 20 µg/kg, olefin constitutes 8% of the total metabolites, peaking at 4 hours post-exposure [2]. The parent compound’s half-life ranges from 4.5 to 5 hours, after which olefin and 5-hydroxyimidacloprid become the primary metabolites [2].

Table 1: Temporal profile of imidacloprid-olefin formation in Apis mellifera

Time Post-IngestionOlefin Concentration (% of Dose)
20 minutes8%
4 hours12%
24 hours<1%

In plants, translocation through the xylem accelerates metabolism, with olefin detected in root tissues within 48 hours of soil application [3].

Enzymatic Mechanisms in Transformation

The dehydration step following hydroxylation is mediated by non-specific esterases and hydrolases. In Laodelphax striatellus, a cytochrome P450 isoform (CYP353D1v2) exhibits dual functionality, catalyzing both hydroxylation and dehydration [5]. Kinetic assays reveal that the enzyme’s activity is substrate-specific, with a Michaelis constant (K~m~) of 5.99 µM for imidacloprid [5].

DFT calculations further elucidate the energetics of dehydration, identifying three feasible mechanisms:

  • Proton transfer from N(5) of the pyridine to the nitroamine oxygen (energy barrier: 119 kJ/mol).
  • Bond rotation of the N(2)–N(4) linkage (117 kJ/mol).
  • 1,3-proton shift within the nitro group (145 kJ/mol) [1].

These pathways operate concurrently, with proton transfer being the most kinetically favorable [1].

Cytochrome P450 Involvement in Olefin Formation

Cytochrome P450 enzymes are central to olefin biosynthesis. In resistant Laodelphax striatellus strains, overexpression of CYP353D1v2 correlates with enhanced imidacloprid detoxification. Heterologous expression in Sf9 cells confirms its ability to hydroxylate imidacloprid, though dehydration requires auxiliary enzymes [5].

Table 2: Catalytic activity of CYP353D1v2 toward probing substrates

SubstrateSpecific Activity (pmol/min/pmol protein)
p-Nitroanisole32.70
Ethoxycoumarin0.317
Ethoxyresorufin1.22

The enzyme’s preference for p-nitroanisole underscores its role in oxidizing nitro-containing substrates [5].

Environmental Factors Influencing Conversion Rates

Environmental conditions modulate the efficiency of olefin formation. In plants, soil pH and organic matter content affect imidacloprid uptake and subsequent metabolism. Acidic soils (pH <6) enhance hydroxylation rates, while alkaline conditions favor nitro-reduction pathways [3]. Temperature also plays a critical role: at 25°C, olefin formation in Apis mellifera is twice as rapid as at 15°C [2].

Application method further influences metabolic outcomes. Seed treatments result in slower olefin generation compared to foliar sprays, likely due to delayed translocation through vascular tissues [3].

XLogP3

2

Use Classification

Transformation products

Dates

Modify: 2023-08-15

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